An In-depth Technical Guide to 5-Bromo-N,3-dimethoxy-N-methylpicolinamide
An In-depth Technical Guide to 5-Bromo-N,3-dimethoxy-N-methylpicolinamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-N,3-dimethoxy-N-methylpicolinamide is a substituted picolinamide derivative characterized by a pyridine ring functionalized with bromo, methoxy, and a Weinreb amide group. While specific literature on this compound is sparse, its structural features suggest its potential as a valuable intermediate in medicinal chemistry and drug discovery. The presence of a bromine atom provides a reactive handle for cross-coupling reactions, enabling the synthesis of diverse compound libraries. The dimethoxy-substituted pyridine core is a scaffold found in various biologically active molecules, and the N-methoxy-N-methylamide (Weinreb amide) is a versatile functional group for the synthesis of ketones and other derivatives. This guide provides a comprehensive overview of the known properties, a proposed synthetic route, and potential applications of this compound based on established chemical principles and data from structurally related molecules.
Physicochemical Properties
The fundamental physicochemical properties of 5-Bromo-N,3-dimethoxy-N-methylpicolinamide are summarized in the table below. These have been collated from available supplier information.[1][2]
| Property | Value | Source |
| Molecular Formula | C9H11BrN2O3 | [1][2] |
| Molecular Weight | 275.10 g/mol | [1][2] |
| CAS Number | Not available (NULL) | [1] |
| Appearance | Likely a solid | Inferred |
| Purity | ≥97% | [1] |
| SMILES | CON(C)C(=O)c1ncc(Br)cc1OC | [2] |
| InChI | 1S/C9H11BrN2O3/c1-12(15-3)9(13)8-7(14-2)4-6(10)5-11-8/h4-5H,1-3H3 | [2] |
Proposed Synthesis
While a specific, published synthetic protocol for 5-Bromo-N,3-dimethoxy-N-methylpicolinamide is not currently available, a plausible and efficient route can be designed based on well-established organic chemistry reactions. The proposed synthesis involves a two-step process starting from a suitable picolinic acid precursor: bromination followed by Weinreb amide formation.
Experimental Protocol: Proposed Synthesis
Step 1: Bromination of 3-methoxypicolinic acid
The first step is the regioselective bromination of a 3-methoxypicolinic acid derivative. The electron-donating nature of the methoxy group and the directing effects of the pyridine nitrogen and carboxylic acid will influence the position of bromination. Standard brominating agents such as N-bromosuccinimide (NBS) are commonly used for such transformations on heterocyclic rings.[3][4]
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Dissolution: Dissolve 3-methoxypicolinic acid in a suitable solvent such as concentrated sulfuric acid at a controlled temperature, for instance, 0 °C.
-
Addition of Brominating Agent: Slowly add N-bromosuccinimide (NBS) portion-wise to the reaction mixture while maintaining the low temperature.
-
Reaction Monitoring: Stir the reaction mixture at a controlled temperature (e.g., room temperature) for a specified duration. The progress of the reaction should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by carefully pouring the mixture onto crushed ice. The resulting precipitate, 5-bromo-3-methoxypicolinic acid, can be collected by filtration, washed with cold water, and dried.
Step 2: Weinreb Amide Formation
The second step involves the conversion of the synthesized 5-bromo-3-methoxypicolinic acid into the corresponding N-methoxy-N-methylamide (Weinreb amide). This can be achieved using a variety of coupling agents that activate the carboxylic acid.[5][6][7][8][9]
-
Activation of Carboxylic Acid: Suspend 5-bromo-3-methoxypicolinic acid in an inert aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Add a coupling agent such as oxalyl chloride or thionyl chloride to convert the carboxylic acid to the more reactive acid chloride. A catalytic amount of dimethylformamide (DMF) can be added to facilitate this conversion.
-
Amide Formation: In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride in a suitable solvent and add a base, such as triethylamine or pyridine, to neutralize the hydrochloride and generate the free amine.
-
Coupling: Slowly add the solution of the acid chloride to the N,O-dimethylhydroxylamine solution at a low temperature (e.g., 0 °C).
-
Reaction and Work-up: Allow the reaction to proceed to completion, monitoring by TLC or LC-MS. Upon completion, the reaction mixture can be washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent removed under reduced pressure to yield the crude product.
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Purification: The crude 5-Bromo-N,3-dimethoxy-N-methylpicolinamide can be purified by column chromatography on silica gel to obtain the final product of high purity.
Biological Activity Insights from Related Compounds
While no specific biological data for 5-Bromo-N,3-dimethoxy-N-methylpicolinamide has been published, the activity of structurally analogous compounds can provide valuable insights. For example, various substituted sulfonamides and benzofurans containing methoxy and bromo functionalities have been investigated as potential anticancer agents. [10]Some of these compounds have been shown to inhibit tubulin polymerization, a clinically validated mechanism for cancer chemotherapy. [11] Furthermore, certain brominated and dimethoxylated phenethylamines are known to have potent psychoactive effects, highlighting the potential for molecules with this substitution pattern to interact with neurological targets. [12][13]However, it is crucial to note that these are extrapolations, and the biological activity of 5-Bromo-N,3-dimethoxy-N-methylpicolinamide would need to be determined through dedicated screening and in vitro/in vivo studies.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
First Aid: In case of contact, immediately flush the affected area with copious amounts of water. If inhaled, move to fresh air. If ingested, seek immediate medical attention.
Conclusion
5-Bromo-N,3-dimethoxy-N-methylpicolinamide is a specialized chemical intermediate with significant potential for applications in medicinal chemistry and drug discovery. Its key structural features, including a reactive bromine atom and a versatile Weinreb amide, make it an attractive starting material for the synthesis of diverse compound libraries. While direct biological and safety data are currently lacking, insights from structurally related molecules suggest that its derivatives could be of interest in areas such as oncology and neuroscience. The proposed synthetic route provides a practical approach for its preparation in a laboratory setting. As with any novel compound, it should be handled with appropriate care and its properties thoroughly investigated before use in biological systems.
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